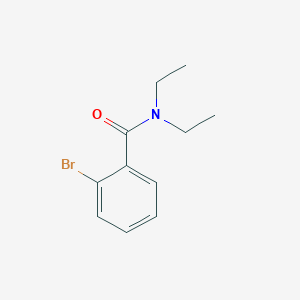
2-bromo-N,N-diéthylbenzamide
Vue d'ensemble
Description
2-Bromo-N,N-diethylbenzamide is an organic compound with the molecular formula C₁₁H₁₄BrNO It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the second position and the amide nitrogen is diethylated
Applications De Recherche Scientifique
2-Bromo-N,N-diethylbenzamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Potential precursor for the development of new drugs and therapeutic agents.
Material Science: Utilized in the preparation of functionalized materials with specific properties.
Biological Studies: Investigated for its interactions with biological molecules and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromo-N,N-diethylbenzamide can be synthesized through the bromination of N,N-diethylbenzamide. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the second position of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of 2-bromo-N,N-diethylbenzamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-N,N-diethylbenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form N,N-diethylbenzamide using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidative reactions can convert the amide group to a carboxylic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH₂) or potassium thiolate (KSR) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted benzamides.
Reduction: Formation of N,N-diethylbenzamide.
Oxidation: Formation of carboxylic acid derivatives.
Mécanisme D'action
The mechanism of action of 2-bromo-N,N-diethylbenzamide involves its interaction with specific molecular targets. The bromine atom and the diethylamide group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-N,N-dimethylbenzamide: Similar structure but with methyl groups instead of ethyl groups on the amide nitrogen.
2-Bromo-N,N-diisopropylbenzamide: Similar structure but with isopropyl groups instead of ethyl groups on the amide nitrogen.
2-Bromo-N,N-dibutylbenzamide: Similar structure but with butyl groups instead of ethyl groups on the amide nitrogen.
Uniqueness
2-Bromo-N,N-diethylbenzamide is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of ethyl groups on the amide nitrogen provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
2-bromo-N,N-diethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-3-13(4-2)11(14)9-7-5-6-8-10(9)12/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMBWCOGISFGJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349940 | |
| Record name | 2-bromo-N,N-diethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76041-86-6 | |
| Record name | 2-bromo-N,N-diethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-bromo-N,N-diethylbenzamide less reactive in palladium-catalyzed direct arylations compared to its 4-bromo counterpart?
A1: The research paper highlights that 2-bromo-N,N-diethylbenzamide exhibits only moderate reactivity in palladium-catalyzed direct arylations. [] This reduced reactivity is likely due to steric hindrance. The bulky diethyl amide group at the ortho position (position 2) to the bromine atom hinders the approach of the palladium catalyst and the heteroarene coupling partner. This steric clash makes the oxidative addition step, a crucial stage in the catalytic cycle, more challenging, thus slowing down the overall reaction rate. In contrast, 4-bromobenzamides, lacking this steric constraint, readily undergo the coupling reaction.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

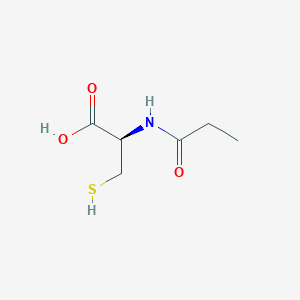







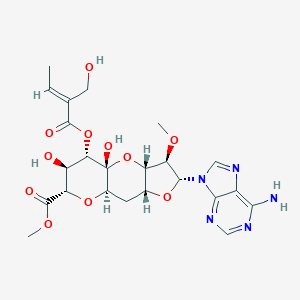
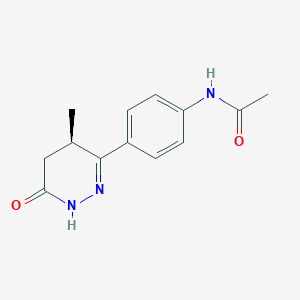
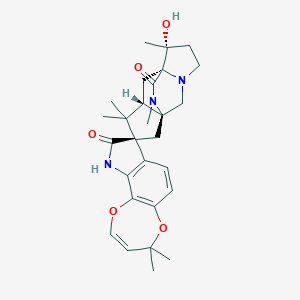
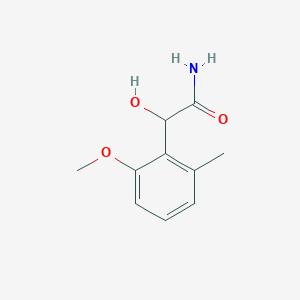
![[4-[[diethyl(2-hydroxyethyl)azaniumyl]methyl]phenyl]methyl-diethyl-(2-hydroxyethyl)azanium;dibromide](/img/structure/B22792.png)
